6-(2,6-Dimethoxyphenyl)picolinic acid
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Overview
Description
6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID is an organic compound with a molecular formula of C14H13NO4. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethoxyphenyl group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID can be compared with similar compounds such as:
2,6-Pyridinedicarboxylic Acid: This compound has a similar pyridine ring structure but lacks the dimethoxyphenyl group, making it less versatile in certain synthetic applications.
Dimethyl Pyridine-2,6-Dicarboxylate: This ester derivative is used in different synthetic routes and has distinct reactivity compared to the carboxylic acid form.
The uniqueness of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-11-7-4-8-12(19-2)13(11)9-5-3-6-10(15-9)14(16)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
UJTNWQOJNADMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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